3-HYDROXY-1-[(NAPHTHALEN-1-YL)METHYL]-3-(2-OXO-2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
3-HYDROXY-1-[(NAPHTHALEN-1-YL)METHYL]-3-(2-OXO-2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-[(NAPHTHALEN-1-YL)METHYL]-3-(2-OXO-2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The starting materials often include indole derivatives, naphthylmethyl halides, and phenylacetyl chloride. The reactions may involve:
Friedel-Crafts Acylation: This step introduces the phenylacetyl group to the indole ring.
Nucleophilic Substitution: The naphthylmethyl group is introduced via a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors may be used to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Various substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidized Derivatives: Quinones, hydroxy derivatives.
Reduced Derivatives: Alcohols, amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding:
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Therapeutic Agents: Potential use in developing treatments for various diseases.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in developing agrochemicals.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-[(NAPHTHALEN-1-YL)METHYL]-3-(2-OXO-2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin, serotonin.
Naphthylmethyl Compounds: Compounds like naphthalene derivatives.
Phenylethyl Compounds: Compounds like phenylethylamine.
Uniqueness
Structural Complexity: The combination of indole, naphthylmethyl, and phenylethyl groups makes it unique.
Biological Activity: Its specific biological activities may differ from other similar compounds.
Properties
Molecular Formula |
C27H21NO3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-hydroxy-1-(naphthalen-1-ylmethyl)-3-phenacylindol-2-one |
InChI |
InChI=1S/C27H21NO3/c29-25(20-10-2-1-3-11-20)17-27(31)23-15-6-7-16-24(23)28(26(27)30)18-21-13-8-12-19-9-4-5-14-22(19)21/h1-16,31H,17-18H2 |
InChI Key |
UGGQVFFERSIVNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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